Urea, 1-isopropyl-3-(2-oxazolyl)-

Description

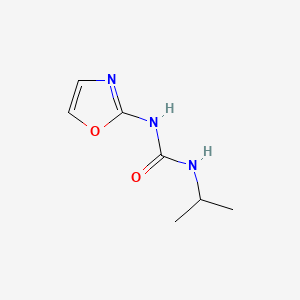

Urea, 1-isopropyl-3-(2-oxazolyl)-, is a substituted urea derivative characterized by an isopropyl group at the N1 position and a 2-oxazolyl substituent at the N3 position. Urea derivatives are widely studied for their diverse chemical and biological properties, particularly in medicinal chemistry, where modifications to the urea scaffold can enhance solubility, bioavailability, and target specificity.

Properties

CAS No. |

35629-46-0 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

1-(1,3-oxazol-2-yl)-3-propan-2-ylurea |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-6(11)10-7-8-3-4-12-7/h3-5H,1-2H3,(H2,8,9,10,11) |

InChI Key |

GSRJCDLPHKEVFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1=NC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-isopropyl-3-(2-oxazolyl)- typically involves the reaction of isopropylamine with oxazole-2-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the urea linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Urea, 1-isopropyl-3-(2-oxazolyl)- can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

Reduction: Reduction reactions can target the oxazole ring or the urea moiety, leading to the formation of different reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, urea, 1-isopropyl-3-(2-oxazolyl)- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for organic synthesis .

Biology and Medicine: The oxazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, urea, 1-isopropyl-3-(2-oxazolyl)- can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of urea, 1-isopropyl-3-(2-oxazolyl)- is largely dependent on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The urea moiety may also play a role in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Urea, 1-isopropyl-3-(2-oxazolyl)- with structurally related urea derivatives, focusing on substituent effects, spectroscopic properties, and applications.

Structural Analogues from Heterocyclic Urea Derivatives

describes urea derivatives with pyrazole and imidazole substituents (e.g., 9a , 9b , and 12 ). Key comparisons include:

- Substituent Effects: 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea): The ethyl group at N1 and pyrazole-methyl group at N3 introduce steric hindrance and aromaticity. 12 (3-Methyl-4-(4-nitro-imidazol-1-ylmethyl)-1-phenyl-1H-pyrazole): The nitro-imidazole group enhances electron-withdrawing effects, which may increase acidity of the urea NH protons compared to the oxazolyl group in the target compound.

- Spectroscopic Data :

- IR spectra of 9a show urea carbonyl stretching at ~1660 cm⁻¹, typical for such derivatives. The oxazolyl group in the target compound may shift this due to conjugation with the heterocycle.

- ¹H NMR of 9a includes peaks for ethyl (δ 1.2–1.4 ppm) and pyrazole protons (δ 7.2–7.8 ppm). The isopropyl group in the target compound would exhibit characteristic splitting (e.g., septet for CH) near δ 1.0–1.5 ppm.

Comparison with Oxadiazole-Containing Ureas

discusses 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate , a 5-HT4 receptor ligand. Differences include:

- Heterocyclic Core : The oxadiazole ring in this compound is more electron-deficient than oxazole, altering hydrogen-bonding capacity and reactivity.

- Pharmacological Profile : Unlike the indazole-oxadiazole derivative (targeted for Alzheimer’s disease), the oxazolyl-urea compound may lack direct CNS activity due to differences in substituent bulk and polarity.

Thiophene- and Benzoyl-Substituted Ureas

lists urea derivatives with tetrahydrobenzo[b]thiophene and benzoyl groups (e.g., 7a–7d ). Key contrasts:

- Aromatic vs.

- Thermal Stability : Melting points of 7a–7d range from 180–220°C, higher than typical for aliphatic-substituted ureas (e.g., 9a at 134–135°C). The oxazolyl group may confer intermediate stability due to its planar structure.

Thiadiazole-Based Ureas

references Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- , which substitutes a thiadiazole ring for oxazole.

- Bioactivity : Thiadiazole derivatives are often antimicrobial or antiviral, whereas oxazolyl-ureas may have distinct applications due to differing heteroatom interactions.

Research Implications and Gaps

- Structural Optimization : The isopropyl group in the target compound may improve metabolic stability over ethyl analogs (e.g., 9a ), while the oxazolyl group balances polarity and π-stacking ability.

- Therapeutic Potential: While highlights CNS applications for oxadiazole derivatives, oxazolyl-ureas may require evaluation for alternative targets (e.g., kinase inhibition).

- Synthetic Challenges : Large-scale production methods (as in ) could be adapted for the target compound, though oxazole’s sensitivity to acidic/basic conditions may necessitate tailored protocols.

Q & A

Q. How can factorial design optimize the synthesis conditions for Urea, 1-isopropyl-3-(2-oxazolyl)-?

Factorial design allows systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio) to maximize yield and purity. For example, a 2³ factorial design could test high/low levels of three critical parameters, reducing the number of experiments while identifying interactions between variables. Post-analysis using ANOVA determines statistically significant factors. Orthogonal design methods further refine conditions by isolating variables, minimizing experimental runs while ensuring robustness .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this urea derivative?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl and oxazolyl groups) via chemical shifts and coupling patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify urea carbonyl stretch (~1640–1680 cm⁻¹) and oxazole ring vibrations (~1500–1600 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns. Cross-referencing with analogs (e.g., 1-(2-cyclohexylethyl)-3-(1H-indazol-5-yl) urea) ensures structural consistency .

Q. How can researchers address solubility challenges during purification?

Leverage membrane separation technologies (e.g., nanofiltration) or solvent recrystallization. For instance, using mixed solvents (e.g., ethanol/water) can exploit temperature-dependent solubility differences. Chromatographic methods (e.g., flash chromatography with silica gel and gradient elution) are effective for isolating polar impurities, as demonstrated in similar urea derivatives .

Advanced Research Questions

Q. What computational strategies predict reaction pathways for synthesizing Urea, 1-isopropyl-3-(2-oxazolyl)-?

Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. Software like Gaussian or ORCA can simulate nucleophilic substitution mechanisms between isopropylamine and oxazole precursors. Coupling with reaction path search algorithms (e.g., GRRM) identifies low-energy pathways. Experimental validation via in-situ IR or LC-MS monitors intermediate formation, creating a feedback loop to refine computational models .

Q. How do statistical methods resolve contradictions in yield data across reaction scales?

Apply response surface methodology (RSM) to analyze non-linear relationships between variables. For instance, a central composite design (CCD) evaluates curvature effects in scaled-up reactions. Bayesian regression accounts for uncertainty in heterogeneous data sets, while principal component analysis (PCA) identifies latent variables (e.g., mixing efficiency) causing discrepancies. This approach is critical for reconciling lab-scale and pilot-scale results .

Q. Can machine learning predict physicochemical properties (e.g., logP, pKa) of this compound?

Yes. Train neural networks on datasets of structurally similar ureas (e.g., 1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea) to predict hydrophobicity and acidity. Feature engineering includes molecular descriptors (e.g., topological polar surface area, H-bond donors/acceptors). Tools like COMSOL Multiphysics integrate AI-driven simulations to optimize solvent selection or stability under varying pH/temperature conditions .

Data Contradiction Analysis Example

Scenario: Conflicting catalytic activity results under identical conditions.

Methodology:

Use Taguchi design to isolate noise factors (e.g., trace moisture, oxygen levels).

Perform reproducibility testing with strict inert atmosphere control.

Apply error propagation analysis to quantify measurement uncertainties in GC/MS or HPLC data.

Cross-validate with X-ray photoelectron spectroscopy (XPS) to detect surface oxidation of catalysts, a common hidden variable .

Key Research Directions

- Reactor Design: Continuous-flow reactors to enhance heat/mass transfer for exothermic urea formation steps .

- Surface Chemistry: Study adsorption mechanisms on catalytic surfaces (e.g., silica-supported acids) using microspectroscopic imaging .

- Green Chemistry: Substitute volatile organic solvents with ionic liquids, guided by Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.